Resolvin D2 (RvD2) is an endogenous lipid mediator biosynthesized from docosahexaenoic acid (DHA) during the resolution phase of acute inflammation. [] It belongs to a family of specialized pro-resolving mediators (SPMs) that actively orchestrate the return to homeostasis following an inflammatory response. [, , ] These SPMs, including lipoxins, resolvins, protectins, and maresins, are produced by various cell types including leukocytes and are known to actively counter-regulate pro-inflammatory signals. [, ] Unlike traditional anti-inflammatory agents that block pro-inflammatory mediators, resolvins actively promote the resolution of inflammation without suppressing the immune response. [] RvD2, specifically, plays a critical role in restoring normal cellular function, enhancing tissue repair, and preventing chronic inflammation by targeting various cellular and molecular pathways. []
Resolvin D2 is synthesized from docosahexaenoic acid through enzymatic pathways involving lipoxygenases. It belongs to the family of resolvins, which are classified as eicosanoids. Eicosanoids are signaling molecules derived from fatty acids that exert various biological effects, particularly in inflammatory responses.
The total synthesis of Resolvin D2 has been extensively studied, with multiple methodologies reported. One notable method involves a series of reactions including:
The synthesis pathway can be outlined as follows:
Resolvin D2 has a complex molecular structure characterized by multiple hydroxyl groups and double bonds. Its systematic name is 7(S), 16(R), 17(S)-trihydroxy-4(Z), 8(E), 10(Z), 12(E), 14(E), 19(Z)-docosapentaenoic acid.
The stereochemistry of Resolvin D2 is critical for its biological activity. The specific arrangement of hydroxyl groups and double bonds influences its interaction with biological receptors and its subsequent effects on inflammation resolution .
Resolvin D2 participates in various chemical reactions primarily related to its biological functions:
The mechanism of action for Resolvin D2 involves several key processes:
These actions are facilitated through receptor-mediated pathways that activate signaling cascades involved in inflammation resolution.
Resolvin D2 exhibits several notable physical and chemical properties:
These properties are significant for its biological activity and therapeutic applications.
Resolvin D2 has promising applications in various fields:
Resolvin D2 (RvD2; 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid) is a specialized pro-resolving mediator (SPM) enzymatically derived from docosahexaenoic acid (DHA; C22:6 ω-3). Its structure features three hydroxyl groups with absolute stereochemical configuration at positions C7 (S), C16 (R), and C17 (S), and six double bonds with defined cis/trans geometry [9]. This stereospecificity is critical for its bioactivity, as epimeric or geometric isomers exhibit significantly reduced receptor binding and functional potency. Nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses confirm that the conjugated tetraene system (8E,10Z,12E,14E) and the S/R hydroxyl placements enable specific interactions with the G-protein coupled receptor 18 (GPR18) [1] [9].
Table 1: Structural Features of Resolvin D2
Characteristic | Description |
---|---|
Systematic Name | 7S,16R,17S-Trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid |
Precursor Fatty Acid | Docosahexaenoic Acid (DHA) |
Key Functional Groups | Hydroxyls at C7 (S), C16 (R), C17 (S); conjugated tetraene (C8–C14) |
Bioactive Conformation | Stereospecific S/R hydroxyls; defined cis/trans double bonds |
Molecular Formula | C₂₂H₃₂O₅ |
RvD2 biosynthesis occurs via sequential lipoxygenase (LOX) catalysis in immune cells and vascular endothelium. The process initiates with DHA oxygenation by 15-LOX (e.g., ALOX15 in humans or leukocyte-type 12/15-LOX in mice), forming 17S-hydroperoxy-DHA (17S-HpDHA) [1] [2]. This intermediate is rapidly converted by 5-LOX (ALOX5) into a 16(17)-epoxide-containing intermediate, 7(8)-epoxytetraene [1]. Hydrolysis of this epoxide by epoxide hydrolases or glutathione S-transferases yields RvD2, with the C16 hydroxyl group originating from water nucleophilic attack, as demonstrated by ¹⁸O-incorporation studies [1].
RvD2 synthesis involves cross-talk between cell types: Endothelial cells express 15-LOX to produce 17S-HpDHA, which is transferred to adjacent neutrophils expressing 5-LOX for epoxidation [5]. This compartmentalization ensures localized RvD2 production during inflammation resolution. Molecular docking simulations confirm that 5-LOX efficiently binds 17S-HpDHA to initiate epoxytetraene formation [1].
Metabololipidomics using liquid chromatography-electron spray ionization-tandem mass spectrometry (LC-ESI-MS/MS) enables RvD2 quantification in biological samples. Key analytical criteria include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7